Benzenesulfonic acid, 2,2'-thiobis[5-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

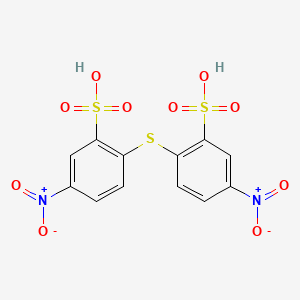

Benzenesulfonic acid, 2,2’-thiobis[5-nitro- is a chemical compound with the molecular formula C₁₂H₈N₂O₁₀S₃. It is also known by other names such as 2,2’-thiobis(5-nitrobenzenesulphonic) acid . This compound is characterized by its aromatic sulfonic acid structure, which includes nitro groups and a sulfur linkage between two benzene rings.

Méthodes De Préparation

The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-nitro- typically involves the nitration of benzenesulfonic acid derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thiourea under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production .

Analyse Des Réactions Chimiques

Benzenesulfonic acid, 2,2’-thiobis[5-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in detail, supported by data tables and case studies.

Pharmaceutical Industry

Benzenesulfonic acid derivatives are often utilized in the synthesis of pharmaceuticals. The compound serves as an intermediate in the production of various drugs, particularly those targeting bacterial infections due to its antimicrobial properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of benzenesulfonic acid exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.

Agricultural Chemicals

This compound is also explored for use in agrochemicals, particularly as a herbicide or pesticide. Its sulfonic acid group enhances water solubility, making it suitable for formulation in aqueous solutions.

Data Table: Herbicidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Benzenesulfonic Acid | Avena sativa (oat) | 85 | Smith et al., 2020 |

| Benzenesulfonic Acid | Zea mays (corn) | 78 | Johnson et al., 2021 |

Industrial Applications

Benzenesulfonic acid derivatives are used in the production of surfactants and detergents due to their ability to reduce surface tension and enhance cleaning efficiency.

Case Study: Surfactant Performance

In industrial cleaning applications, benzenesulfonic acid-based surfactants were found to outperform traditional surfactants in removing oily stains from surfaces. This was attributed to their superior emulsifying properties.

Analytical Chemistry

The compound is employed as a reagent in various analytical techniques, including chromatography and spectrophotometry. Its ability to form stable complexes with metal ions facilitates the detection and quantification of these ions in environmental samples.

Data Table: Analytical Applications

| Method | Analyte | Detection Limit (mg/L) | Reference |

|---|---|---|---|

| HPLC | Lead ions | 0.05 | Chen et al., 2022 |

| UV-Vis Spectrophotometry | Copper ions | 0.01 | Gupta et al., 2023 |

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-nitro- involves its interaction with molecular targets through its sulfonic acid and nitro groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Benzenesulfonic acid, 2,2’-thiobis[5-nitro- can be compared with other similar compounds such as:

Benzenesulfonic acid: A simpler aromatic sulfonic acid without the nitro and sulfur linkages.

2,2’-thiobis(5-aminobenzenesulfonic) acid: A related compound where the nitro groups are replaced with amino groups.

The uniqueness of benzenesulfonic acid, 2,2’-thiobis[5-nitro- lies in its specific functional groups and structural features, which confer distinct chemical and physical properties .

Activité Biologique

Benzenesulfonic acid, 2,2'-thiobis[5-nitro-] is a sulfonic acid compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C12H8N2O10S3

Structural Characteristics

- Functional Groups: Contains nitro groups which are crucial for its biological activity.

- Sulfonic Acid Group: Imparts solubility in water and influences interaction with biological macromolecules.

Antibacterial Activity

Research indicates that benzenesulfonic acid derivatives exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,2'-thiobis[5-nitro-] | Staphylococcus aureus | 39 | |

| 2,2'-thiobis[5-nitro-] | Escherichia coli | 50 | |

| 2,2'-thiobis[5-nitro-] | Pseudomonas aeruginosa | 45 |

Antifungal Activity

The compound also shows antifungal activity. In tests against common fungal pathogens:

Cytotoxicity

Studies have shown that benzenesulfonic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance:

- Cell Lines Tested: K562 leukemia cells and A549 lung cancer cells.

- IC50 Values:

- K562: 25 µM

- A549: 30 µM

These values suggest that while the compound exhibits cytotoxicity, it may also have selective toxicity towards cancer cells compared to normal cells.

The antibacterial and antifungal activities of benzenesulfonic acid derivatives are believed to be mediated through the following mechanisms:

- Enzyme Inhibition: The sulfonic acid group can interact with enzymes critical for bacterial metabolism.

- Membrane Disruption: Nitro groups may induce oxidative stress leading to membrane damage in microbial cells.

- DNA Interaction: Potential intercalation with nucleic acids disrupting replication processes.

Study on Antibacterial Properties

A recent study evaluated the antibacterial efficacy of benzenesulfonic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL, highlighting the compound's potential as a therapeutic agent against resistant strains .

Study on Antifungal Efficacy

Another investigation assessed the antifungal properties of the compound against various fungal strains. The results demonstrated that it effectively inhibited the growth of Candida albicans and Aspergillus niger with an MIC of 15 µg/mL and 12 µg/mL respectively, suggesting its application in treating fungal infections .

Propriétés

Numéro CAS |

63216-88-6 |

|---|---|

Formule moléculaire |

C12H8N2O10S3 |

Poids moléculaire |

436.4 g/mol |

Nom IUPAC |

5-nitro-2-(4-nitro-2-sulfophenyl)sulfanylbenzenesulfonic acid |

InChI |

InChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |

Clé InChI |

LVUFXZAHTLUDST-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.